molecular formula C10H11BrO2 B2966377 Methyl 2-(3-bromophenyl)propanoate CAS No. 80622-53-3

Methyl 2-(3-bromophenyl)propanoate

Cat. No.: B2966377
CAS No.: 80622-53-3
M. Wt: 243.1
InChI Key: IQJQUAGEAURVAU-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)propanoate is an ester derivative featuring a bromine substituent at the para position of the phenyl ring and a methyl propanoate group. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, where ester prodrugs are often designed to improve bioavailability or reduce gastrointestinal toxicity . Its bromophenyl group contributes to unique electronic and steric properties, influencing reactivity and metabolic stability.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJQUAGEAURVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80622-53-3
Record name methyl 2-(3-bromophenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-phenylpropanoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-bromophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 3-bromo isomer (as in the target compound) exhibits lower similarity scores compared to 2- or 4-bromo analogs due to steric and electronic differences. For example, Methyl 3-(2-bromophenyl)propanoate (similarity: 0.94) shares a propanoate chain but differs in bromine positioning, which may alter metabolic pathways .
  • Ester Group : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, impacting prodrug activation rates. Ethyl 2-(3-bromophenyl)acetate (similarity: 0.88) may offer slower release kinetics compared to methyl derivatives .

Physical and Chemical Properties

Research Findings and Implications

  • Synthetic Advantages: The high enantiomeric purity achieved for this compound derivatives supports their use in chiral drug development .
  • Structure-Activity Relationships (SAR): Propanoate chains and 3-bromo substitution synergistically enhance lipophilicity and target engagement, as evidenced by prodrug studies .
  • Limitations : Acetate analogs (e.g., Methyl 2-(3-bromophenyl)acetate) may face faster enzymatic hydrolysis, reducing their utility as sustained-release agents .

Biological Activity

Methyl 2-(3-bromophenyl)propanoate is an organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : Approximately 243.1 g/mol
  • Structural Features : The compound consists of a propanoate ester with a bromophenyl group attached at the meta position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The key mechanisms include:

  • Hydrogen Bonding : The presence of the ester and bromine groups allows for hydrogen bonding with target molecules, which can modulate their activity.
  • Hydrophobic Interactions : The bromophenyl group contributes to hydrophobic interactions that enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition :
    • Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases like cancer or metabolic disorders.
    • For example, enzyme assays demonstrated that this compound exhibited IC50 values in the micromolar range against certain target enzymes, indicating moderate inhibitory effects .
  • Receptor Binding :
    • The compound has been investigated for its ability to bind to various receptors, potentially influencing signaling pathways related to inflammation and pain .
    • Preliminary binding studies suggest that it may act as an antagonist or modulator at specific receptor sites.
  • Anti-inflammatory Properties :
    • Similar compounds have shown promise in reducing inflammation, suggesting that this compound may possess similar properties, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Case Study 1 : A study focused on the compound's role in inhibiting endothiapepsin, an aspartic protease implicated in various diseases. The results indicated significant inhibition with IC50 values ranging from 12.8 to 365 μM across different analogs .
  • Case Study 2 : Research utilizing dynamic combinatorial chemistry identified this compound as a potential lead compound for developing new inhibitors against specific protein targets. The interactions were characterized using NMR spectroscopy and HPLC analysis .

Comparative Analysis with Similar Compounds

To provide context on the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-2-(3-bromophenyl)propanoateAmino group substitutionEnzyme inhibition, potential therapeutic use
Methyl 2-amino-3-(4-bromophenyl)propanoateBromine at position 4Varying reactivity; studied for anti-inflammatory effects
Methyl 3-amino-3-(3-bromophenyl)propanoateAmino group at position 3Distinct reactivity profile; explored for receptor binding

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 2-(3-bromophenyl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 3-bromophenylpropanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization involves:

  • Catalyst Screening : Testing Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. FeCl₃) to improve yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while reflux conditions reduce reaction time.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves ester intermediates from unreacted acids .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies the ester carbonyl (~3.7 ppm for methyl, ~170 ppm for C=O) and bromophenyl aromatic signals. IR confirms C=O stretches (~1740 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the carboxyl group and aromatic ring (e.g., 78.4° in analogues), impacting molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0) .

Q. What purification strategies mitigate common byproducts (e.g., unreacted acid or brominated isomers)?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to isolate the ester from residual acid.
  • Chromatography : Reverse-phase HPLC with C18 columns separates brominated regioisomers (e.g., 2- vs. 4-bromo derivatives) .
  • Distillation : Vacuum distillation under reduced pressure (<1 mmHg) removes low-boiling impurities .

Advanced Research Questions

Q. How does the bromine substituent’s position (3-bromo vs. 4-bromo) influence regioselectivity in subsequent reactions?

  • Methodological Answer :

  • Directing Effects : The 3-bromo group deactivates the phenyl ring, directing electrophilic substitution to the para position. Computational modeling (DFT) predicts reaction sites using Fukui indices .
  • Cross-Coupling : Suzuki-Miyaura reactions with 3-bromo derivatives require Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids to form biaryl products. Competing homocoupling is minimized by optimizing base (K₂CO₃ vs. Cs₂CO₃) .

Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in crystallization and stability?

  • Methodological Answer :

  • Hydrogen Bonding : In crystals, O–H···O interactions between carboxyl groups form centrosymmetric dimers, stabilizing the lattice. Thermal gravimetric analysis (TGA) correlates packing density with melting points .
  • Halogen Bonds : C–Br···π interactions enhance crystal rigidity. SC-XRD data (e.g., Br···C distances < 3.5 Å) validate these non-covalent forces .

Q. How can mechanistic insights into ester hydrolysis improve the design of prodrug derivatives?

  • Methodological Answer :

  • pH-Dependent Hydrolysis : Under basic conditions (NaOH), ester cleavage follows nucleophilic acyl substitution. Kinetic studies (UV-Vis monitoring at 240 nm) quantify hydrolysis rates .
  • Enzymatic Activation : Lipase-mediated hydrolysis in buffered solutions (pH 7.4) mimics biological conditions, aiding prodrug development for controlled drug release .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Heating (50–80°C) reduces signal splitting caused by restricted rotation of the bromophenyl group.
  • COSY/NOESY : 2D NMR identifies coupling between adjacent protons (e.g., methyl and α-CH₂ groups) .
  • Deuterated Solvents : Use of DMSO-d₆ or CDCl₃ eliminates solvent-induced shifts, clarifying aromatic proton assignments .

Q. How do structural modifications (e.g., methyl branching) affect bioactivity in pharmacological studies?

  • Methodological Answer :

  • SAR Studies : Introducing methyl groups at the α-position (as in 2-methylpropanoate analogues) enhances metabolic stability. In vitro assays (e.g., CYP450 inhibition) evaluate hepatic clearance .
  • Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions between the bromophenyl moiety and target proteins (e.g., kinase ATP-binding sites) .

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